Esfenvalerate

Descripción general

Descripción

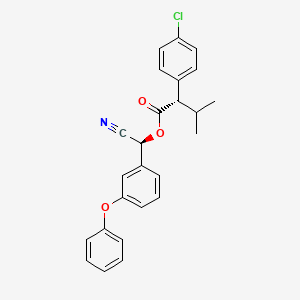

El Esfenvalerate es un insecticida piretroide sintético, conocido por su eficacia contra una amplia gama de plagas, incluyendo polillas, moscas, escarabajos y otros insectos . Es el (S)-enantiómero del fenvalerate y se comercializa bajo diversas marcas, como Asana . El this compound es altamente soluble en la mayoría de los solventes orgánicos, pero no en agua, y se considera moderadamente persistente en el suelo .

Métodos De Preparación

El Esfenvalerate se sintetiza a través de una serie de reacciones químicas que involucran la esterificación del alcohol (S)-ciano-3-fenoxibencílico con el ácido (S)-2-(4-clorofenil)-3-metilbutírico . La reacción normalmente requiere el uso de un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión. Los métodos de producción industrial a menudo involucran el uso de reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El Esfenvalerate experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Agricultural Applications

Esfenvalerate is primarily utilized in agriculture for controlling a wide range of pests affecting crops. Its efficacy against specific pests has been well-documented.

Efficacy Against Crop Pests

A study conducted on broccoli demonstrated that this compound effectively reduced pest populations such as the flea beetle (Phyllotreta cruciferae) and the imported cabbage worm (Pieris rapae). The application of this compound at a rate of 7.0 g active ingredient per hectare resulted in nearly 98% reduction of flea beetle populations within one week post-application, and a 69% reduction in cabbage worm populations over two weeks .

Table 1: Efficacy of this compound on Broccoli Pests

| Pest Species | Reduction Rate (%) | Time Post-Application |

|---|---|---|

| Flea Beetle (Phyllotreta cruciferae) | 98% | 1 week |

| Imported Cabbage Worm (Pieris rapae) | 69% | 2 weeks |

Residue Persistence

Research indicates that this compound residues persist differently on various parts of broccoli. The half-life of this compound on spring broccoli leaves was approximately 1 day, while on fall broccoli heads it was about 3.6 days . This information is crucial for determining safe re-entry periods for agricultural workers.

Environmental Impact Studies

This compound's environmental effects have been studied extensively, particularly its impact on aquatic organisms.

Neurotoxicity in Aquatic Species

A study involving zebrafish embryos revealed that exposure to environmentally relevant concentrations of this compound led to hypoactivity and impaired locomotion, particularly at concentrations of 2 μg/L . The research highlighted the potential neurotoxic effects of this compound on aquatic life, raising concerns about its presence in water bodies.

Table 2: Effects of this compound on Zebrafish Behavior

| Concentration (μg/L) | Observed Effect |

|---|---|

| 0.02 | No significant effect |

| 0.2 | No significant effect |

| 2 | Acceleration in hatching time |

| 4 | Hypoactivity observed |

| 8 | Increased hypoactivity |

Health Sciences Research

Emerging research suggests that this compound may have implications beyond pest control, particularly concerning hormonal effects.

Hormonal Disruption Studies

This compound has been shown to affect gonadotropin secretion in prepubertal animals, indicating potential endocrine-disrupting properties . In juvenile studies, short-term exposure to this compound delayed the onset of puberty, suggesting that it may interfere with normal hormonal regulation.

Table 3: Hormonal Effects of this compound

| Study Focus | Findings |

|---|---|

| Gonadotropin Secretion | Inhibitory action observed |

| Puberty Onset | Delayed onset in juvenile animals |

Summary and Future Directions

This compound is a versatile compound with significant applications in agriculture, environmental science, and health research. Its effectiveness as an insecticide is well-established; however, its neurotoxic effects on aquatic organisms and potential endocrine-disrupting properties warrant further investigation.

Future research should focus on:

- Long-term ecological impacts of this compound residues.

- Comprehensive studies on its effects across different life stages of non-target species.

- Evaluating the safety thresholds for human exposure through food consumption.

Mecanismo De Acción

El Esfenvalerate ejerce sus efectos insecticidas actuando como un modulador del canal de sodio . Se une a los canales de sodio regulados por voltaje en las células nerviosas de los insectos, prolongando la fase abierta de las compuertas del canal de sodio. Esto lleva a impulsos nerviosos continuos, lo que resulta en parálisis y muerte del insecto .

Comparación Con Compuestos Similares

El Esfenvalerate es similar a otros insecticidas piretroides como la permetrina, la deltametrina y la cipermetrina. Es único porque contiene un porcentaje más alto del isómero (S) biológicamente activo, lo que lo hace más potente y requiere tasas de aplicación más bajas . Otros compuestos similares incluyen:

Fenvalerate: El this compound es el (S)-enantiómero del fenvalerate y es más efectivo debido a su mayor proporción del isómero activo.

Permetrina: Otro insecticida piretroide, pero con una composición isomérica diferente y un modo de acción ligeramente diferente.

Deltametrina: Conocida por su alta potencia y eficacia contra una amplia gama de plagas.

Las propiedades y la eficacia únicas del this compound lo convierten en una herramienta valiosa en el manejo de plagas y la investigación científica.

Actividad Biológica

Esfenvalerate is a synthetic pyrethroid insecticide widely used in agricultural and residential applications due to its effectiveness against a broad range of pests. It is recognized as the biologically active stereoisomer of the compound fenvalerate, exhibiting potent neurotoxic effects on insects and potential impacts on non-target organisms, including humans and aquatic life. This article delves into the biological activity of this compound, focusing on its neurotoxic effects, environmental behavior, and degradation processes.

This compound acts primarily by disrupting the normal functioning of sodium channels in neuronal membranes. This disruption leads to prolonged depolarization and hyperexcitation of nerve cells, resulting in paralysis and death in insects. The compound's neurotoxic effects can also extend to non-target species, including mammals and aquatic organisms.

Neurotoxicity Studies

-

Effects on Rat Nervous System : A study demonstrated that this compound treatment in rats caused functional changes in the nervous system, evidenced by alterations in field excitatory postsynaptic potentials (fEPSPs) in neocortical slices. The study reported a significant increase in voltage threshold values necessary to evoke fEPSPs after this compound exposure, indicating impaired synaptic transmission (Table 1) .

Treatment Duration Voltage Threshold (V) Significance Control 0.25 ± 0.05 - 1 Day 0.30 ± 0.05 p < 0.05 2 Days 0.28 ± 0.05 p < 0.05 7 Days 0.27 ± 0.05 p < 0.05 - Zebrafish Developmental Impact : Research on zebrafish embryos exposed to environmentally relevant concentrations of this compound revealed no significant mortality but indicated developmental delays and hypoactivity at higher concentrations (4-8 µg/L). The study linked these behavioral changes to potential mitochondrial dysfunction and alterations in dopaminergic signaling pathways .

Environmental Impact and Biodegradation

This compound has been detected in various aquatic environments, raising concerns about its ecological impact. A study investigated the biodegradation of this compound by a bacterial consortium, revealing that the compound undergoes significant degradation over time with a half-life of approximately 3.6 days under controlled conditions .

Biodegradation Kinetics

The biodegradation process followed first-order kinetics, with the following parameters:

- Initial Concentration : 100 mg/L

- Degradation Rate :

- Days 0-8: 10.1 mg/L/day

- Days 8-12: 3.1 mg/L/day

- First-order Constant (k) : 0.196 day⁻¹

- Correlation Coefficient (R²) : 0.989

Metabolite Formation

The primary metabolites identified during biodegradation included:

- 3-Phenoxybenzoic Acid (PBAc)

- 2-(4-Chlorophenyl)-3-methylbutanoic Acid (ClAc)

These metabolites may have different toxicological profiles compared to this compound itself, warranting further investigation into their environmental effects .

Joint Toxicity Assessments

A study assessed the joint acute toxicity of this compound combined with diazinon on larval fathead minnows, highlighting potential synergistic effects that could exacerbate ecological risks .

Urbanization Impact Study

Research examining urbanization's impact on soil legacy and current-use insecticides found this compound residues in urban soils, indicating potential bioaccumulation and exposure risks for terrestrial wildlife .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the acute toxicity of esfenvalerate in aquatic organisms?

Methodological Answer: Use standardized bioassays (e.g., Daphnia magna 48-hour immobilization tests) with controlled environmental parameters (pH 7.5–8.0, 20°C). Measure nominal vs. actual this compound concentrations via gas chromatography to account for adsorption losses. Probit analysis is critical for calculating LC50 values, as demonstrated in mesocosm studies using ToxCalc software .

Q. How does dissolved organic matter (DOM) influence this compound’s bioavailability in aquatic systems?

Methodological Answer: Conduct equilibrium dialysis experiments with DOM concentrations (10–100 mg/L) at constant pH and ionic strength. Calculate the DOM-normalized partitioning coefficient () using the formula:

Validate results with multivariate analysis to distinguish DOM source variability .

Q. What statistical methods are appropriate for analyzing field data on this compound’s non-target effects?

Methodological Answer: Apply split-plot ANOVA for multifactorial designs (e.g., grain species × insecticide interactions). Use Steel’s Many-One Rank Test for post-hoc comparisons of survival rates or behavioral parameters. Ensure normality via Shapiro-Wilk testing before interpretation .

Advanced Research Questions

Q. How can QSAR models predict this compound’s partitioning to DOM across diverse environmental matrices?

Methodological Answer: Select spectroscopic descriptors (e.g., UV-Vis absorbance, fluorescence indices) and elemental composition (C/N ratio) as input variables. Calibrate models using partial least squares regression (PLSR) and validate with cross-domain DOM datasets. Preprocess endpoint data to account for concentration-dependent sorption nonlinearities .

Q. What mechanisms explain the synergistic effects of this compound and prochloraz on Daphnia magna under food-limited conditions?

Methodological Answer: Design factorial experiments with high/low food levels and toxicant mixtures. Use stress addition models to quantify deviations from concentration addition. Measure cytochrome P450 inhibition (prochloraz) and sodium channel modulation (this compound) via RT-qPCR and electrophysiology. Reference Table 1 in synergistic toxicity studies for validation .

Q. How do formulation adjuvants alter this compound’s environmental transport and rainfastness?

Methodological Answer: Compare wash-off rates of commercial emulsifiable concentrates (EC) vs. neat-grade this compound using simulated rainfall (e.g., 25 mm/hr for 1.5 hours). Analyze adjuvant effects via two-tailed t-tests on mass loss data. Use GC-MS to identify non-disclosed formulation components affecting hydrophobicity .

Q. What experimental frameworks quantify this compound’s sublethal effects on pollinator gene expression?

Methodological Answer: Expose Apis mellifera to sublethal doses (e.g., 0.0169 ppm) and isolate RNA from gut tissues. Apply RT-qPCR to assess PXR and CYP3A23 mRNA levels. Use factorial ANOVA to evaluate dexamethasone-esfenvalerate interactions, with Tukey’s HSD for post-hoc comparisons .

Q. Data Analysis & Contradiction Resolution

Q. How to resolve contradictions in this compound’s field efficacy vs. non-target arthropod population dynamics?

Methodological Answer: Reanalyze field trial data using generalized linear mixed models (GLMMs) to account for spatial-temporal autocorrelation. For example, in sugarcane systems, this compound increased mealybug counts (F = 7.37, P < 0.05) but reduced caneflies (F = 64.03, P < 0.05). Attribute discrepancies to trophic cascades or ant-mealybug mutualisms .

Q. What metrics differentiate edge effects from toxicant avoidance in mite behavioral assays?

Methodological Answer: Use image analysis to track parameters like meander (path tortuosity) and velocity. Compare "edge" vs. "non-edge" zones in arenas sprayed with this compound. Significant differences in meander (P < 0.05) indicate avoidance behavior, while unchanged velocity suggests non-neurotoxic sublethal effects .

Q. How to model this compound mitigation in vegetated drainage ditches?

Methodological Answer: Parameterize first-order decay models using field data (e.g., 99% pesticide retention in 3 hours). Include vegetation-specific sorption coefficients () and hydraulic retention time. Validate with gas chromatography data from longitudinal sampling points .

Q. Tables for Key Findings

Propiedades

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032667 | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

151-167 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

256 °C | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In xylene, acetone, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide >600, hexane 10-50, methanol 70-100 (all in g/kg, 25 °C), Solubility (1%): acetonitrile >60, chloroform >60, DMF >60, DMSO >60, ethyl acetate >60, acetone >60, ethyl cellosolve 40-50, n-hexane 1-5, kerosene <1, methanol 7-10, alpha-methylnaphthalene 50-60, xylene >60., In acetone, chloroform, methanol >450, hexane 77 (all in g/L at 20 °C; distilled water <20 ug/L (all at 20 °C), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water: none | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (4-26 °C), 1.2 g/cm³ | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Esfenvalerate is a type two synthetic pyrethroid. The primary mechanism of action of pyrethroids is interference with the closing of voltage-dependent sodium channels, resulting in repetitive firing of neurons. After exposure the organism may exhibit hyperexcitation, tremors, convulsions, and/or salivation, followed by lethargy, paralysis, and death. Type two pyrethroids, those that contain a cyano group in the alcohol and halogen in the acid, are also reported to have effects at the presynaptic membrane of voltage-dependent calcium channels and to interfere with ATPase enzymes involved with maintaining ionic concentration gradients across membranes., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The biochemical process by which various pyrethroid insecticides alter membrane-bound ATPase activities of the squid nervous system was examined. Of the 5 ATP-hydrolyzing systems tested, only Ca(2+)-stimulated ATPase activities were clearly affected by the pyrethroids. The natural type /I/ pyrethroid, allethrin, primarily inhibits Ca-ATPase activity. /Pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/, For more Mechanism of Action (Complete) data for ESFENVALERATE (7 total), please visit the HSDB record page. | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The concentrate may contain xylene ... or ethylbenzene ... . | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, Clear viscous liquid at 23 °C | |

CAS No. |

66230-04-4 | |

| Record name | Esfenvalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66230-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esfenvalerate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066230044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESFENVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F07OXM0PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59-60.2 °C, 59-60 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.